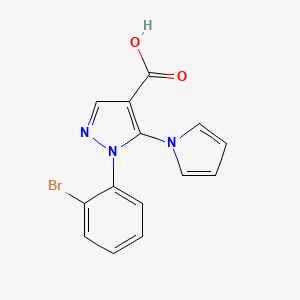

1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a pyrrole ring, and a pyrazole carboxylic acid moiety, making it a versatile molecule for synthetic and analytical purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the bromophenyl and pyrrole groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Key Reaction Steps:

-

Precursor Preparation :

-

Reductive Cyclization :

-

The nitro group undergoes reduction to an amine, followed by intramolecular cyclization to form the 1,4-benzothiazine ring.

-

Sulfone oxidation occurs concurrently, yielding the 1,1-dioxide moiety.

-

Reaction Conditions and Outcomes:

| Parameter | Details | Yield | Byproduct Identified |

|---|---|---|---|

| Reducing Agent | Sodium dithionite (Na₂S₂O₄) | 45–60% | Benzamide (via acyl transfer) |

| Solvent | Ethanol/Water (4:1) | – | – |

| Temperature | 80–90°C | – | – |

Mechanistic Insight : The byproduct benzamide arises from an unexpected acyl transfer reaction during cyclization, competing with the desired pathway .

Functionalization via 1,3-Dipolar Cycloaddition

While direct functionalization of 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide is sparsely documented, structurally related 1,4-benzothiazin-3-ones undergo regioselective 1,3-dipolar cycloaddition reactions. For example:

Reaction with Azides:

Propargylated derivatives of 1,4-benzothiazin-3-one react with azides (e.g., glycosyl azides) under thermal or Cu(I)-catalyzed conditions to form 1,2,3-triazole hybrids.

Example Protocol :

-

Dipolarophiles : 4-Propargyl-1,4-benzothiazin-3-ones (synthesized via alkylation with propargyl bromide).

-

Azides : α-D-galactopyranoside azide or glucopyranosyl azide.

-

Conditions :

-

Thermal (ethanol,

-

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Several studies have indicated that compounds containing pyrazole and pyrrole rings exhibit anti-inflammatory properties. The presence of the bromophenyl group may enhance these effects by modulating the interaction with inflammatory pathways. For instance, research has shown that derivatives of pyrazole can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Antitumor Properties

The compound's structural characteristics suggest potential antitumor activity. Pyrazole derivatives have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways. In vitro studies have demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines .

Analgesic Effects

The analgesic properties of pyrazole derivatives are well-documented, with some compounds exhibiting efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of pain pathways at the central nervous system level .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor effects of various pyrazole derivatives, including 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid. The results indicated significant inhibition of cell proliferation in human breast cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of this compound. In vivo experiments demonstrated that administration reduced edema in animal models subjected to inflammatory stimuli. The study concluded that the compound's ability to inhibit pro-inflammatory cytokines could be attributed to its unique structural features .

Wirkmechanismus

The mechanism of action of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

- 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

- 1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound belonging to the pyrazole family. This compound exhibits a unique structural configuration that contributes to its diverse biological activities, including potential applications in medicinal chemistry. The focus of this article is to explore the biological activity of this compound, highlighting its pharmacological properties, synthesis, and interaction with biological targets.

Structural Characteristics

The molecular formula of this compound is C14H10BrN3O2, with a molecular weight of 332.15 g/mol. Its structure features a pyrazole core, a bromophenyl group, and a pyrrole moiety, which are known to enhance its lipophilicity and ability to penetrate biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C14H10BrN3O2 |

| Molecular Weight | 332.15 g/mol |

| LogP | 3.7902 |

| Polar Surface Area | 45.202 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Research indicates that compounds containing pyrazole rings often exhibit anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (colon cancer) cells. In one study, compounds derived from pyrazole structures demonstrated IC50 values ranging from 26 µM to 49.85 µM against these cell lines, indicating significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Pyrazole derivatives have been documented for their effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in similar compounds has been linked to enhanced antimicrobial activity .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them candidates for further exploration in treating inflammatory diseases .

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Techniques such as molecular docking simulations are employed to predict the interactions between this compound and various biological targets, offering insights into its mechanism of action .

Study on Anticancer Activity

A notable case study evaluated the anticancer efficacy of several pyrazole derivatives against A549 cells. The study revealed that modifications in the phenyl ring significantly affected the anticancer activity, with certain substitutions leading to enhanced cytotoxicity .

Antimicrobial Testing

In another investigation, pyrazole derivatives were screened for their antimicrobial activity against multiple bacterial strains. The results indicated that certain compounds exhibited strong inhibitory effects comparable to traditional antibiotics .

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2/c15-11-5-1-2-6-12(11)18-13(17-7-3-4-8-17)10(9-16-18)14(19)20/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRJDIWBHFATKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.